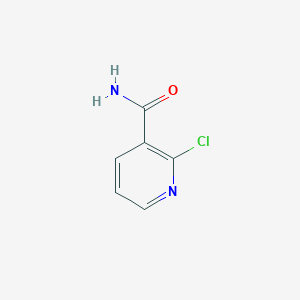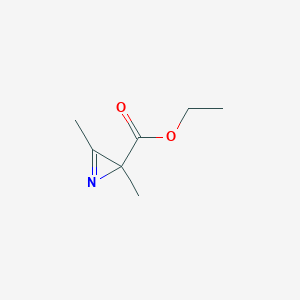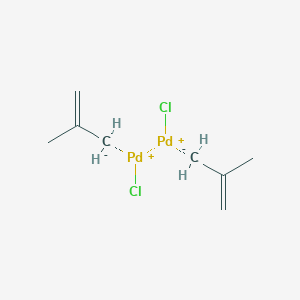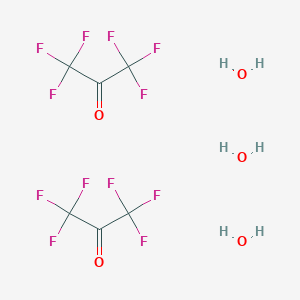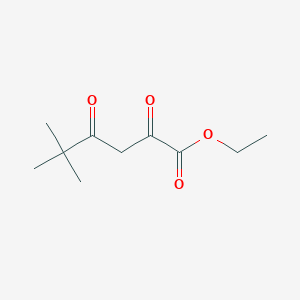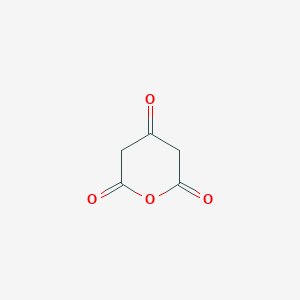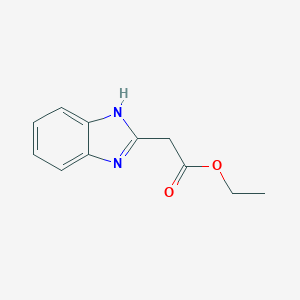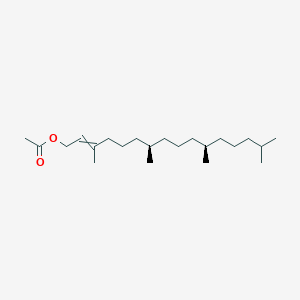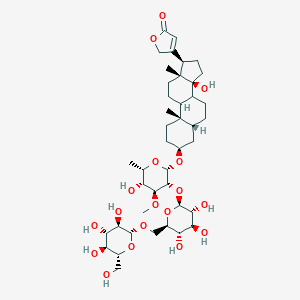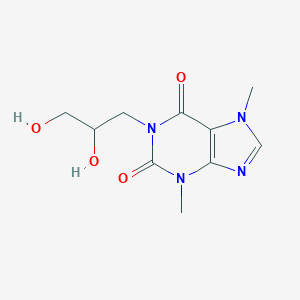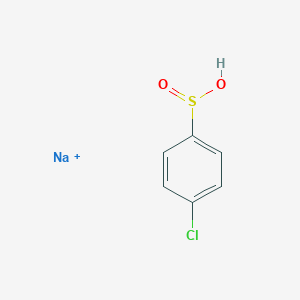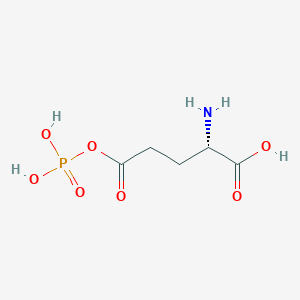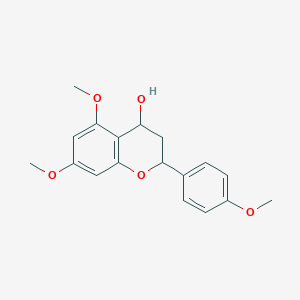
4-Hydroxy-5,7,4'-trimethoxyflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Activated charcoal is typically produced by heating carbon-rich materials such as coconut shells, wood, or peat in an environment devoid of oxygenThe charcoal is then activated by exposing it to oxidizing gases at high temperatures, which creates a porous structure .
Industrial Production Methods:
Physical Activation: This involves carbonization followed by activation using gases like steam or carbon dioxide at temperatures between 600-1200°C. The steam or carbon dioxide reacts with the carbon to form a porous structure.
Chemical Activation: This method involves impregnating the raw material with chemicals such as phosphoric acid, potassium hydroxide, or zinc chloride before carbonization. .
Chemical Reactions Analysis
Activated charcoal undergoes various chemical reactions, primarily due to its high surface area and reactivity:
Adsorption: The primary reaction is adsorption, where molecules adhere to the surface of the charcoal.
Oxidation: Activated charcoal can undergo oxidation reactions, especially when exposed to oxidizing agents like oxygen or ozone.
Reduction: In some cases, activated charcoal can act as a reducing agent, particularly in the presence of hydrogen gas.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, ozone, and hydrogen peroxide.
Reducing Agents: Hydrogen gas.
Conditions: High temperatures (600-1200°C) for physical activation; lower temperatures (450-900°C) for chemical activation
Major Products:
Adsorbed Contaminants: Organic compounds, heavy metals, and gases.
Oxidized Charcoal: Modified surface with enhanced adsorption properties.
Scientific Research Applications
Activated charcoal has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which activated charcoal exerts its effects is through adsorption. The large surface area and porous structure allow it to trap molecules on its surface. In medical applications, activated charcoal binds to toxins and prevents their absorption into the bloodstream, allowing them to be excreted from the body . The adsorption process involves van der Waals forces and can be influenced by the size, shape, and polarity of the molecules being adsorbed .
Comparison with Similar Compounds
- Activated Bamboo Charcoal
- Activated Alumina
- Silica Gel
Activated charcoal’s unique properties and wide range of applications make it an invaluable material in various fields. Its ability to adsorb a vast array of substances, coupled with its versatility and effectiveness, sets it apart from other adsorbents.
Properties
CAS No. |
10493-01-3 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3 |
InChI Key |
XCMICCXLNOOUBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Synonyms |
3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


